2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine
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Overview
Description
2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine is a heterocyclic compound that belongs to the pyridine family. It features a trifluoromethyl group (-CF₃), a hydroxy group (-OH), and a methoxy group (-OCH₃) attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the trifluoromethylation of a pyridine derivative. This can be done using reagents such as trifluoromethyl iodide (CF₃I) in the presence of a base like potassium carbonate (K₂CO₃) under reflux conditions . Another method involves the use of trifluoromethyl sulfonyl chloride (CF₃SO₂Cl) in the presence of a catalyst such as copper(I) iodide (CuI) to introduce the trifluoromethyl group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-methoxy-5-(trifluoromethyl)pyridine-3-one.
Reduction: Formation of 2-hydroxy-3-methoxy-5-(trifluoromethyl)piperidine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to the inhibition of enzymes or receptors, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-(trifluoromethyl)pyridine: Lacks the methoxy group, which may affect its reactivity and applications.
3-Methoxy-5-(trifluoromethyl)pyridine: Lacks the hydroxy group, which may influence its chemical properties and biological activity.
Uniqueness
2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine is unique due to the presence of both hydroxy and methoxy groups, which provide a balance of hydrophilic and lipophilic properties.
Properties
IUPAC Name |
3-methoxy-5-(trifluoromethyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2/c1-13-5-2-4(7(8,9)10)3-11-6(5)12/h2-3H,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYIAKSEZIQDFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CNC1=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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